m-PEG6-Boc vs. NH₂-PEG6-Boc: 2.2 LogP Unit Difference Dictates Aqueous vs. Organic Solvent Compatibility
m-PEG6-Boc (LogP = -0.73) exhibits markedly lower lipophilicity than its amino-terminated analog NH₂-PEG6-Boc (LogP = +1.48), a difference of 2.21 LogP units . This corresponds to an approximately 160-fold difference in octanol-water partition coefficient, meaning m-PEG6-Boc partitions preferentially into aqueous phases while NH₂-PEG6-Boc favors organic environments [1]. For PROTAC library synthesis, this differential dictates solvent selection: m-PEG6-Boc is compatible with aqueous reaction conditions, whereas NH₂-PEG6-Boc requires anhydrous organic solvents for optimal handling.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -0.73 |
| Comparator Or Baseline | NH₂-PEG6-Boc: LogP = +1.48 (experimental); m-PEG6-Boc XLogP3 predicted = -0.8 |
| Quantified Difference | ΔLogP = 2.21 units (~160-fold difference in partition coefficient) |
| Conditions | Experimental LogP measurement (unspecified method) for target compound; experimental LogP for comparator |
Why This Matters
The 2.2 LogP unit difference determines whether a PROTAC synthesis step can proceed in aqueous media (m-PEG6-Boc) or requires strictly anhydrous organic conditions (NH₂-PEG6-Boc), directly impacting workflow design and reagent compatibility.
- [1] BOC Sciences. Amino-PEG6-t-butyl ester: XLogP3 Predicted Value. Accessed via PubChem integration. View Source
